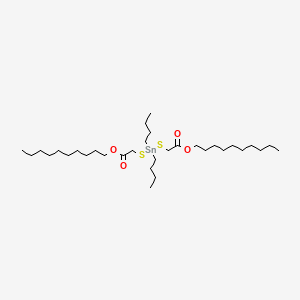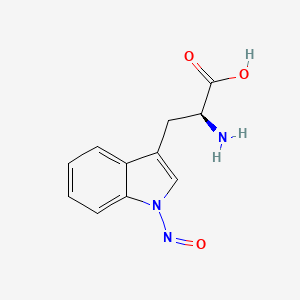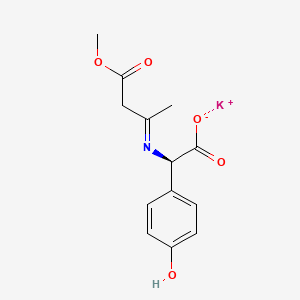
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 2-(diméthylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyéthyl)-1H-imidazolium est un composé organique synthétique. Il se caractérise par la présence d’un noyau imidazolium substitué par des groupes diméthylheptyl et hydroxyéthyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 2-(diméthylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyéthyl)-1H-imidazolium implique généralement l’alkylation de dérivés de l’imidazole. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que le diméthylsulfoxyde ou l’acétonitrile, et la présence d’une base comme le carbonate de potassium pour faciliter la réaction. Le processus peut impliquer le chauffage du mélange réactionnel à des températures allant de 50 °C à 120 °C pour assurer une conversion complète des réactifs en le produit souhaité .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L’utilisation de systèmes automatisés minimise également les erreurs humaines et améliore la reproductibilité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 2-(diméthylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyéthyl)-1H-imidazolium subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile sont courantes, où les groupes hydroxyéthyl peuvent être remplacés par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d’alkyle en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de cétones ou d’aldéhydes correspondants.
Réduction : Formation d’alcools.
Substitution : Formation de nouveaux dérivés de l’imidazolium avec des substituants différents.
Applications De Recherche Scientifique
Le chlorure de 2-(diméthylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyéthyl)-1H-imidazolium a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme catalyseur dans diverses réactions organiques, notamment les réactions de polymérisation et de couplage croisé.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien en raison de sa capacité à perturber les membranes cellulaires microbiennes.
Médecine : Exploré pour son utilisation potentielle dans les systèmes d’administration de médicaments, en particulier pour cibler des cellules ou des tissus spécifiques.
Mécanisme D'action
Le mécanisme d’action du chlorure de 2-(diméthylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyéthyl)-1H-imidazolium implique son interaction avec les membranes cellulaires. Le groupe diméthylheptyl hydrophobe du composé lui permet de s’intégrer dans les bicouches lipidiques, perturbant l’intégrité de la membrane et conduisant à la lyse cellulaire. De plus, les groupes hydroxyéthyl peuvent former des liaisons hydrogène avec les protéines membranaires, déstabilisant davantage la structure de la membrane .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 1-(2-hydroxyéthyl)-3-méthylimidazolium
- Chlorure de (2-hydroxyéthyl) diméthylsulfoxonium
- Méthacrylate de 2-hydroxyéthyle
Unicité
Par rapport à des composés similaires, le chlorure de 2-(diméthylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyéthyl)-1H-imidazolium présente des propriétés uniques en raison de la présence du groupe diméthylheptyl. Cette partie hydrophobe améliore sa capacité à interagir avec les membranes lipidiques, le rendant plus efficace dans les applications nécessitant une perturbation de la membrane. De plus, les deux groupes hydroxyéthyl offrent plusieurs sites de liaison hydrogène, augmentant sa polyvalence dans les réactions chimiques .
Propriétés
Numéro CAS |
93905-00-1 |
|---|---|
Formule moléculaire |
C16H33ClN2O2 |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethyl)-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C16H33N2O2.ClH/c1-4-5-6-7-8-16(2,3)15-17(11-13-19)9-10-18(15)12-14-20;/h19-20H,4-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FZURCOWWHFBOAE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C)(C)C1=[N+](CCN1CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















